Cas no 2172198-22-8 (tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-fluoropropyl)carbamate)

Tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-fluoropropyl)carbamate is a specialized carbamate derivative featuring both a pyridinylaminomethyl and a 2-fluoropropyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in drug discovery. The tert-butyl carbamate group provides stability and selective deprotection capabilities, while the fluoropropyl moiety may enhance metabolic resistance and bioavailability. The aminomethylpyridine scaffold offers opportunities for further functionalization, making it valuable for the synthesis of targeted bioactive molecules. Its structural features suggest utility in the development of enzyme inhibitors or receptor modulators, particularly in CNS or oncology-related applications.
tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-fluoropropyl)carbamate structure
2172198-22-8 structure
商品名:tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-fluoropropyl)carbamate
CAS番号:2172198-22-8
MF:C14H22FN3O2
メガワット:283.34178686142
CID:6102265
PubChem ID:165524809

tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-fluoropropyl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-fluoropropyl)carbamate
    • 2172198-22-8
    • tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-(2-fluoropropyl)carbamate
    • EN300-1274305
    • インチ: 1S/C14H22FN3O2/c1-10(15)9-18(13(19)20-14(2,3)4)12-6-5-11(7-16)17-8-12/h5-6,8,10H,7,9,16H2,1-4H3
    • InChIKey: BEXCTXOECSESES-UHFFFAOYSA-N
    • ほほえんだ: FC(C)CN(C1C=NC(CN)=CC=1)C(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 283.16960512g/mol
  • どういたいしつりょう: 283.16960512g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 68.4Ų

tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-fluoropropyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1274305-250mg
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-(2-fluoropropyl)carbamate
2172198-22-8
250mg
$1723.0 2023-10-01
Enamine
EN300-1274305-10000mg
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-(2-fluoropropyl)carbamate
2172198-22-8
10000mg
$8049.0 2023-10-01
Enamine
EN300-1274305-2.5g
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-(2-fluoropropyl)carbamate
2172198-22-8
2.5g
$3670.0 2023-06-08
Enamine
EN300-1274305-10.0g
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-(2-fluoropropyl)carbamate
2172198-22-8
10g
$8049.0 2023-06-08
Enamine
EN300-1274305-0.25g
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-(2-fluoropropyl)carbamate
2172198-22-8
0.25g
$1723.0 2023-06-08
Enamine
EN300-1274305-2500mg
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-(2-fluoropropyl)carbamate
2172198-22-8
2500mg
$3670.0 2023-10-01
Enamine
EN300-1274305-1.0g
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-(2-fluoropropyl)carbamate
2172198-22-8
1g
$1872.0 2023-06-08
Enamine
EN300-1274305-5000mg
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-(2-fluoropropyl)carbamate
2172198-22-8
5000mg
$5429.0 2023-10-01
Enamine
EN300-1274305-0.5g
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-(2-fluoropropyl)carbamate
2172198-22-8
0.5g
$1797.0 2023-06-08
Enamine
EN300-1274305-0.1g
tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-(2-fluoropropyl)carbamate
2172198-22-8
0.1g
$1648.0 2023-06-08

tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-fluoropropyl)carbamate 関連文献

tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-fluoropropyl)carbamateに関する追加情報

Research Brief on tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-fluoropropyl)carbamate (CAS: 2172198-22-8)

The compound tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-fluoropropyl)carbamate (CAS: 2172198-22-8) has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel pharmacophores targeting central nervous system (CNS) disorders. The presence of both the aminomethylpyridine and fluoropropyl moieties suggests its utility in enhancing blood-brain barrier (BBB) penetration, a critical factor in CNS drug development. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structural integrity and purity of the compound.

In vitro studies have demonstrated that tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-fluoropropyl)carbamate exhibits moderate inhibitory activity against specific neurotransmitter receptors, such as the GABAA receptor. This finding underscores its potential as a scaffold for designing new anxiolytic or anticonvulsant agents. Additionally, molecular docking simulations have revealed favorable binding interactions with target proteins, further supporting its therapeutic relevance.

The compound's synthetic pathway has been optimized to improve yield and scalability, addressing previous challenges in large-scale production. Recent publications describe a multi-step synthesis involving palladium-catalyzed cross-coupling reactions and selective fluorination, achieving an overall yield of 65%. These advancements are expected to facilitate further preclinical evaluations.

Despite these promising developments, challenges remain in understanding the compound's pharmacokinetic profile and potential off-target effects. Ongoing research aims to elucidate these aspects through animal models and advanced analytical methods. The integration of computational chemistry and high-throughput screening is anticipated to accelerate the identification of derivatives with enhanced efficacy and safety profiles.

In conclusion, tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-fluoropropyl)carbamate represents a promising candidate for CNS drug development. Its unique chemical structure and demonstrated biological activity warrant further investigation to unlock its full therapeutic potential. Future studies should focus on optimizing its pharmacological properties and exploring its applications in treating neurological disorders.

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